oxaldehydic acid;hydrate
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Overview
Description
Oxaldehydic acid;hydrate, also known as glyoxylic acid monohydrate, is an organic compound with the molecular formula C2H4O4. It is a colorless solid that occurs naturally and is useful industrially. This compound is a key intermediate in various biochemical pathways and is widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxaldehydic acid;hydrate can be synthesized through several methods:
Oxidation of Glyoxal: Glyoxal can be oxidized using hot nitric acid to produce this compound.
Electrosynthesis from Oxalic Acid: Oxalic acid can be converted to this compound using lead dioxide cathodes in a sulfuric acid electrolyte.
Ozonolysis of Maleic Acid: Maleic acid can be ozonized in solution to yield this compound.
Industrial Production Methods
Industrially, this compound is often produced from glyoxal through catalytic, electrochemical, and enzymatic methods. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Oxaldehydic acid;hydrate undergoes various chemical reactions:
Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: It reacts with phenols in the presence of an acid catalyst to form various aromatic compounds.
Common reagents used in these reactions include nitric acid, sodium borohydride, and phenols. The major products formed include oxalic acid, glycolic acid, and various aromatic compounds .
Scientific Research Applications
Oxaldehydic acid;hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of oxaldehydic acid;hydrate involves its conversion to glyoxylate, which participates in various biochemical pathways. In aqueous solution, it exists in equilibrium with its hydrate form, dihydroxyacetic acid . This equilibrium is influenced by factors such as pH and temperature .
Comparison with Similar Compounds
Oxaldehydic acid;hydrate is similar to other C2 carboxylic acids such as:
Formic Acid: Unlike this compound, formic acid does not contain an aldehyde group.
Acetic Acid: Acetic acid lacks the aldehyde functional group present in this compound.
Glycolic Acid: Glycolic acid is the reduced form of this compound and lacks the aldehyde group.
This compound is unique due to its bifunctional nature, containing both an aldehyde and a carboxylic acid group, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C4H6O7 |
---|---|
Molecular Weight |
166.09 g/mol |
IUPAC Name |
oxaldehydic acid;hydrate |
InChI |
InChI=1S/2C2H2O3.H2O/c2*3-1-2(4)5;/h2*1H,(H,4,5);1H2 |
InChI Key |
LAHAGFQUPZWPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)O.C(=O)C(=O)O.O |
Origin of Product |
United States |
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